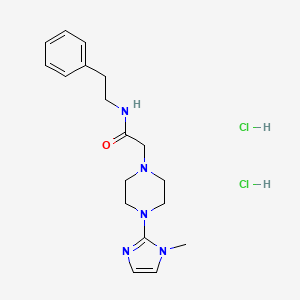

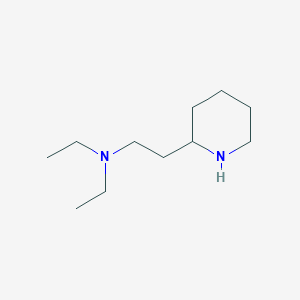

Diethyl-(2-piperidin-2-yl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a piperidine structure, like the one in your query, are often found in pharmaceuticals and other bioactive molecules . Piperidine is a heterocyclic organic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, N-hetaryl ureas and alcohols can be used in a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the substituents attached to the piperidine ring. For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “Diethyl-(2-piperidin-2-yl-ethyl)-amine” would depend on its specific structure. For instance, a similar compound, N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide, has a molecular weight of 206.31 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of α-Aminophosphonates

A novel series of (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, potentially including Diethyl-(2-piperidin-2-yl-ethyl)-amine, were synthesized under solvent-free conditions. These compounds showed promising insecticidal activities (Jiang et al., 2013).

Addition Reactions with α-Fluorovinyl Groups

Diethylamine and related amines reacted with ethylα-fluoroacrylate to form α-fluoro-β-aminopropionic acid derivatives (Kotikyan & Dyatkin, 1975).

Formation of Tertiary Amines in the Thiophene Series

Synthesis of 5-ethyl and 5-isobutyl-2-piperidinomethylthiophenes, as well as related compounds, was described, involving reactions that may include this compound (Ibragimova, 1962).

Reactions with Nucleophiles

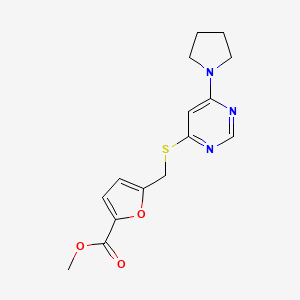

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with various amines, including piperidine, to form tertiary amines (Maadadi et al., 2016).

Synthesis of Pyrimidines and Isoquinolines

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate was used to synthesize pyrimidines and isoquinolines, indicating the utility of piperidin-1-yl derivatives in complex organic syntheses (Paronikyan et al., 2016).

Environmental Analysis

- Detection in Environmental Samples: Methods for determining aliphatic amines in wastewater and surface water involve derivatization with compounds like benzenesulfonyl chloride, indicating the presence and analysis of amines like this compound in environmental samples (Sacher et al., 1997).

Synthetic Applications

Synthesis of Formylmethyl Piperidine-1-carbodithioate Diethyl Acetal

This compound and its analogs were synthesized from different amines, demonstrating the versatility of piperidine derivatives in synthesizing various chemical compounds (Ge et al., 1999).

Transdermal Permeation Enhancers

Alkyl esters of 6-(diethylamino)- and 6-(piperidin-1-yl)hexanoic acids were synthesized and tested for their efficacy as transdermal permeation enhancers, showing potential biomedical applications (Farsa et al., 2010).

Synthesis of Disubstituted Piperidines

A strategy for synthesizing trans-2,4-disubstituted piperidines, applicable to compounds like this compound, was developed. This synthesis method has potential applications in pharmaceuticals (Kauffman et al., 2006).

Synthesis of Dihydropyrrol-2-ones and Piperidines

Ethylenediammonium diformate was used as a catalyst for synthesizing dihydropyrrol-2-ones and highly substituted piperidines, demonstrating the use of piperidine derivatives in heterocyclic chemistry (Zarei & Sajadikhah, 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N,N-diethyl-2-piperidin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBLGVEZPYPSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)